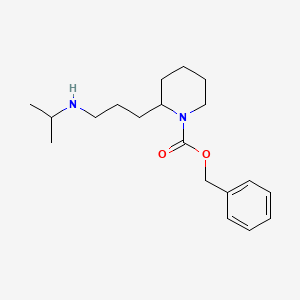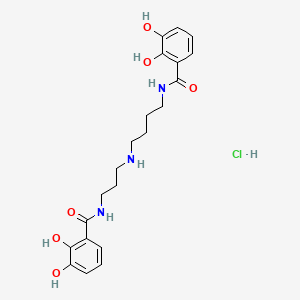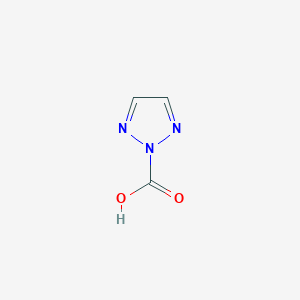
2H-1,2,3-Triazole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole-2-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazole-2-carboxylic acid typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield 1,2,3-triazoles. The reaction conditions often include solvents like water or ethanol and can be carried out at room temperature or under mild heating .
Industrial Production Methods: Industrial production of 2H-1,2,3-triazole-2-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,3-Triazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2H-1,2,3-Triazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antiplatelet activities.
Mechanism of Action
The mechanism of action of 2H-1,2,3-triazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another tautomer of the triazole family with similar chemical properties but different biological activities.
1,2,4-Triazole: A structural isomer with distinct chemical and biological properties.
Comparison: 2H-1,2,3-Triazole-2-carboxylic acid is unique due to its specific tautomeric form, which influences its chemical reactivity and biological activity. Compared to 1H-1,2,3-triazole, the 2H form may exhibit different binding affinities and selectivities for molecular targets. The 1,2,4-triazole isomer, on the other hand, has a different arrangement of nitrogen atoms, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
392317-68-9 |
|---|---|
Molecular Formula |
C3H3N3O2 |
Molecular Weight |
113.08 g/mol |
IUPAC Name |
triazole-2-carboxylic acid |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)6-4-1-2-5-6/h1-2H,(H,7,8) |
InChI Key |
YUEGYPPSTBCVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



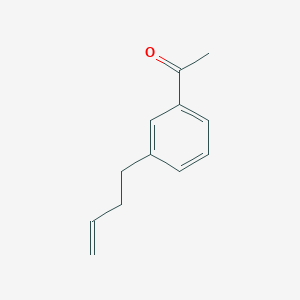
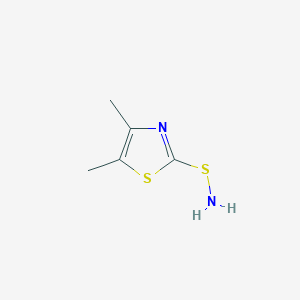

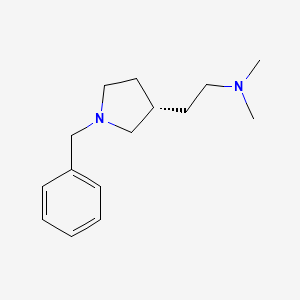
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
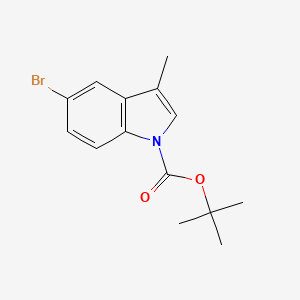
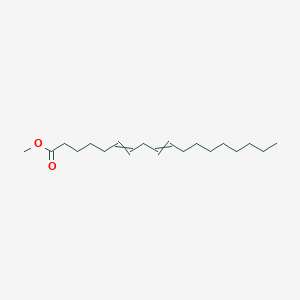

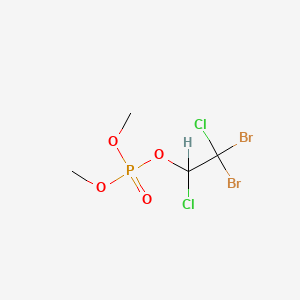
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
